

NMR analysis and interpretation for 2-Chloro-5-hydroxypyridine-3-carbonitrile.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-hydroxypyridine-3-carbonitrile

Cat. No.: B1367269

[Get Quote](#)

An In-Depth Technical Guide to the NMR Analysis and Interpretation of **2-Chloro-5-hydroxypyridine-3-carbonitrile**

Introduction: The Structural Imperative for a Versatile Heterocycle

In the landscape of medicinal and materials chemistry, substituted pyridines represent a class of heterocyclic compounds with immense synthetic value. Their utility as core scaffolds in pharmaceuticals and functional materials makes the unambiguous determination of their structure a critical first step in any research and development pipeline. **2-Chloro-5-hydroxypyridine-3-carbonitrile** is a polysubstituted pyridine derivative that serves as a valuable intermediate in custom synthesis programs. The precise arrangement of its chloro, hydroxyl, and cyano functional groups dictates its reactivity and potential applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. It provides unparalleled insight into the molecular framework by mapping the chemical environment of each nucleus and defining the connectivity between them. This guide offers a comprehensive analysis of **2-Chloro-5-hydroxypyridine-3-carbonitrile** using 1D and 2D NMR techniques, presents detailed experimental protocols, and compares the capabilities of NMR with other common analytical methods.

Part 1: Predictive NMR Analysis and Interpretation

The predictive analysis of the ^1H and ^{13}C NMR spectra is grounded in the fundamental principles of substituent effects on the pyridine ring. The electron-donating and electron-withdrawing properties of the chloro, hydroxyl, and cyano groups create a unique electronic environment that influences the chemical shift of each nucleus.

- **Electron-Withdrawing Groups (EWGs):** The chloro (-Cl) and cyano (-CN) groups decrease electron density on the ring through inductive and resonance effects, respectively. This "deshields" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield)[1].
- **Electron-Donating Groups (EDGs):** The hydroxyl (-OH) group increases electron density on the ring, particularly at the ortho and para positions, via a strong resonance effect. This "shields" these nuclei, shifting their signals to a lower chemical shift (upfield)[1].

Predicted ^1H NMR Spectrum

The molecule possesses two aromatic protons (H4, H6) and one exchangeable hydroxyl proton. The analysis is based on a 400 MHz spectrometer using DMSO-d₆ as the solvent, which is ideal for preserving the signal of the hydroxyl proton.

Table 1: Predicted ^1H NMR Data for **2-Chloro-5-hydroxypyridine-3-carbonitrile** (in DMSO-d₆)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
H6	8.1 - 8.3	Doublet (d)	~2.5	H6 is ortho to the strongly shielding -OH group and para to the deshielding -CN group. The net effect places it upfield relative to H4. It exhibits meta-coupling to H4.
H4	8.5 - 8.7	Doublet (d)	~2.5	H4 is ortho to both the strongly deshielding -CN group and the shielding -OH group. The powerful EWG nature of the nitrile group is expected to dominate, shifting H4 significantly downfield. It exhibits meta-coupling to H6.
-OH	10.5 - 12.0	Broad Singlet (br s)	-	The chemical shift of hydroxyl protons is highly dependent on solvent, concentration,

and temperature due to hydrogen bonding and chemical exchange[2]. It typically appears as a broad signal.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to show six distinct signals: five for the pyridine ring carbons and one for the nitrile carbon. The chemical shifts are heavily influenced by the attached substituents. The baseline chemical shifts for pyridine carbons are approximately C2/C6: 150 ppm, C4: 136 ppm, and C3/C5: 124 ppm[3].

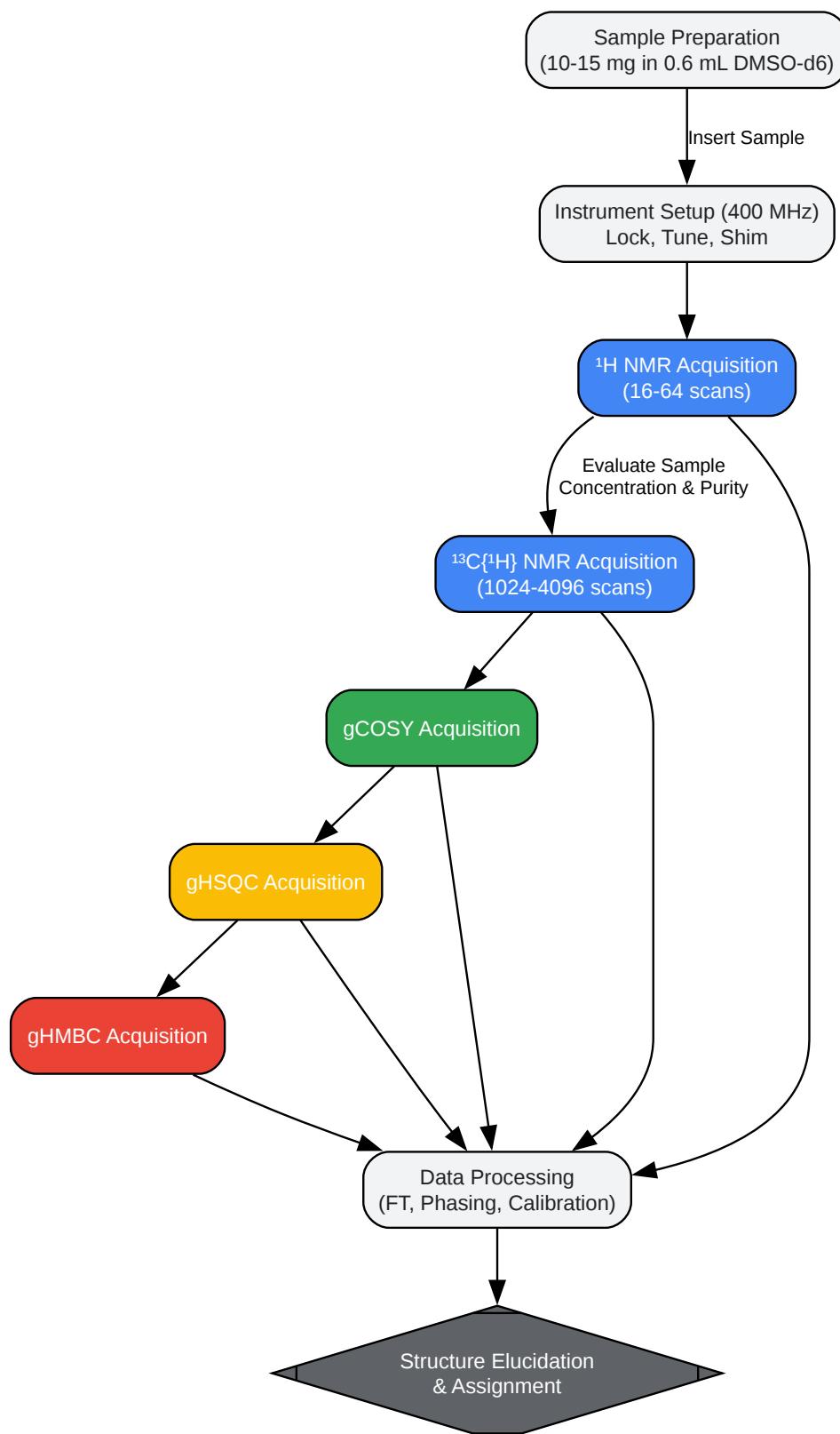
Table 2: Predicted ^{13}C NMR Data for **2-Chloro-5-hydroxypyridine-3-carbonitrile** (in DMSO- d_6)

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C5	155 - 160	The carbon atom directly attached to the highly electronegative oxygen of the hydroxyl group (ipso-carbon) is strongly deshielded and will appear furthest downfield ^[4] .
C2	148 - 152	Attached to a chlorine atom and adjacent to the ring nitrogen, this carbon is significantly deshielded.
C6	142 - 146	This protonated carbon is ortho to the shielding -OH group but is also deshielded by the adjacent ring nitrogen.
C4	128 - 133	This protonated carbon is ortho to both the shielding -OH and the deshielding -CN groups, resulting in an intermediate chemical shift.
C≡N	115 - 118	The chemical shift for nitrile carbons typically falls within this well-established range ^[5] .
C3	95 - 100	As the ipso-carbon of the cyano group, it is significantly shielded relative to other substituted carbons on the ring.

The Role of 2D NMR in Unambiguous Assignment

While 1D NMR provides foundational data, complex structures like this benefit immensely from 2D NMR experiments to confirm assignments and establish connectivity.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for definitively linking each proton to the carbon it is directly attached to. It would show clear correlation cross-peaks between H4/C4 and H6/C6, confirming their assignments from the 1D spectra[6].
- HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary (non-protonated) carbons[1]. The expected key correlations for **2-Chloro-5-hydroxypyridine-3-carbonitrile** are illustrated in the diagram below. For instance, observing a correlation from H4 to C2, C3, and C5 would unequivocally confirm its position on the ring.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxymethyl pyridine monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. testbook.com [testbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NMR analysis and interpretation for 2-Chloro-5-hydroxypyridine-3-carbonitrile.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1367269#nmr-analysis-and-interpretation-for-2-chloro-5-hydroxypyridine-3-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com